molecular formula C6H12ClNO2S B13569818 (Piperidin-3-yl)methanesulfonyl chloride

(Piperidin-3-yl)methanesulfonyl chloride

Cat. No.: B13569818
M. Wt: 197.68 g/mol
InChI Key: ZHSLUUZMUYINOM-UHFFFAOYSA-N
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Description

(Piperidin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H12ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Piperidin-3-yl)methanesulfonyl chloride typically involves the reaction of piperidine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The industrial production methods also incorporate purification steps, such as distillation or recrystallization, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(Piperidin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like triethylamine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions can yield various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of (Piperidin-3-yl)methanesulfonyl chloride involves its reactivity with nucleophiles and other reactive species. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. The specific molecular targets and pathways involved depend on the context of its use in chemical reactions or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Piperidin-3-yl)methanesulfonyl chloride is unique due to its combined structural features of piperidine and methanesulfonyl chloride. This combination imparts specific reactivity and properties that make it valuable in synthetic chemistry and research applications .

Properties

IUPAC Name

piperidin-3-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSLUUZMUYINOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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